

# An In-Depth Technical Guide to 5,8-Dihydroxy-7-methoxyflavone (Isowogonin)

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## Compound of Interest

Compound Name: 5,8-Dihydroxy-7-methoxyflavone

CAS No.: 4431-47-4

Cat. No.: B1201529

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PubChem CID: 20489 CAS Number: 4431-47-4

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and biological activities of **5,8-Dihydroxy-7-methoxyflavone**, also known to as Isowogonin.

## Chemical and Physical Properties

**5,8-Dihydroxy-7-methoxyflavone** is a naturally occurring O-methylated flavone. Its chemical structure consists of a flavone backbone with hydroxyl groups at positions 5 and 8, and a methoxy group at position 7.

Property	Value	Source
Molecular Formula	C16H12O5	PubChem
Molecular Weight	284.26 g/mol	PubChem
IUPAC Name	5,8-dihydroxy-7-methoxy-2-phenylchromen-4-one	PubChem
Appearance	Not specified	
Solubility	Not specified	

**Spectroscopic Data:** While a complete, officially published dataset for **5,8-Dihydroxy-7-methoxyflavone** is not readily available in the searched literature, typical spectroscopic characteristics for flavones can be inferred. Researchers should perform their own analyses for confirmation.

- <sup>1</sup>H NMR: Expected signals would include aromatic protons on the A and B rings, a characteristic singlet for the C3 proton of the flavone nucleus, and a singlet for the methoxy group protons.
- <sup>13</sup>C NMR: Characteristic signals would include those for the carbonyl carbon (C4), the carbon bearing the methoxy group, and other aromatic carbons. The chemical shifts would be influenced by the positions of the hydroxyl and methoxy substituents.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
- Infrared (IR) Spectroscopy: Expected peaks would correspond to O-H stretching (from the hydroxyl groups), C=O stretching (from the carbonyl group), C-O stretching (from the ether linkage and hydroxyl groups), and aromatic C-H and C=C stretching.

## Synthesis of 5,8-Dihydroxy-7-methoxyflavone

A common and adaptable method for the synthesis of flavones is the de novo synthesis via a chalcone intermediate. This process generally involves two key steps: a Claisen-Schmidt condensation to form a chalcone, followed by an oxidative cyclization.

## Experimental Protocol: Synthesis via Chalcone Intermediate

This protocol is a generalized procedure and may require optimization for the specific synthesis of **5,8-Dihydroxy-7-methoxyflavone**.

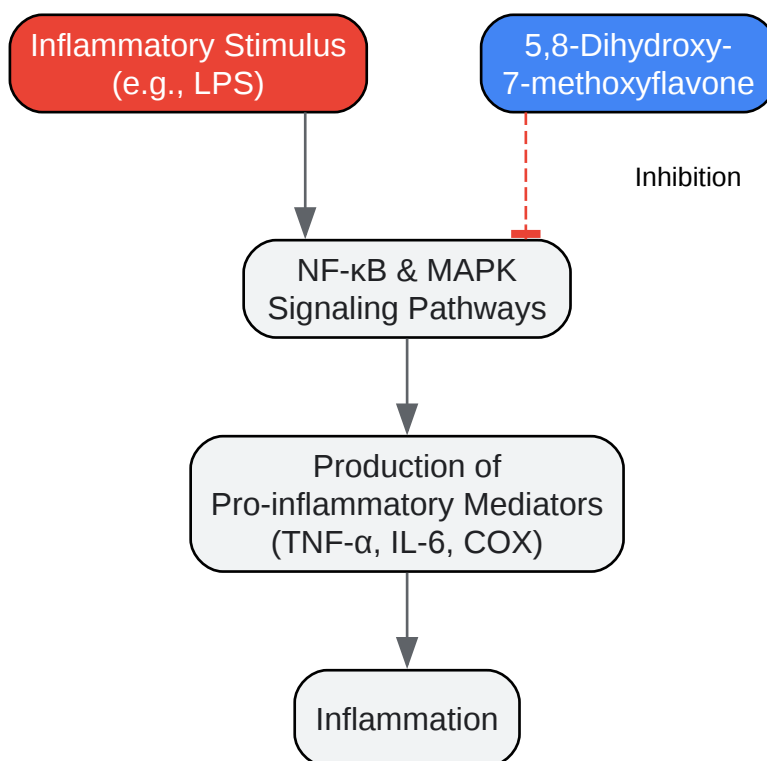
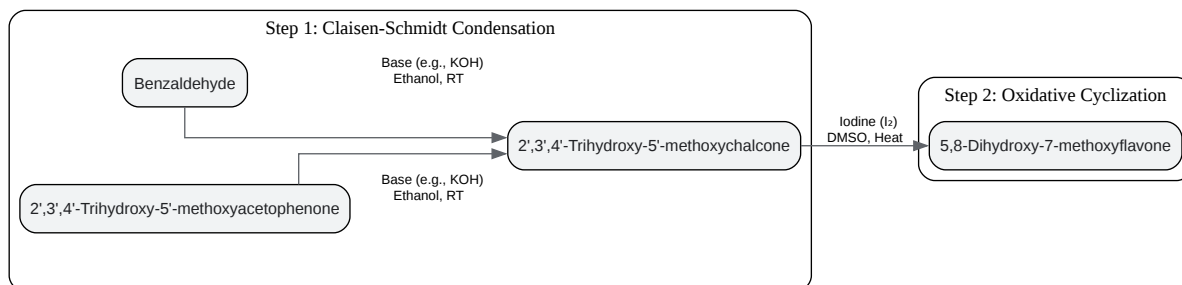
### Step 1: Synthesis of the Chalcone Intermediate

- **Reaction Setup:** In a round-bottom flask, dissolve an appropriately substituted 2'-hydroxyacetophenone and benzaldehyde in a suitable solvent such as ethanol.
- **Base Addition:** Slowly add a solution of a strong base, such as potassium hydroxide (KOH), to the reaction mixture.
- **Reaction:** Stir the mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture in an ice bath and acidify with a dilute acid (e.g., 1 M HCl).
- **Isolation:** The chalcone product may precipitate out of solution and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

### Step 2: Oxidative Cyclization to the Flavone

- **Reaction Setup:** Dissolve the purified chalcone from Step 1 in a high-boiling point solvent such as dimethyl sulfoxide (DMSO).
- **Oxidizing Agent:** Add a catalytic amount of an oxidizing agent, such as iodine (I<sub>2</sub>).
- **Reaction:** Heat the reaction mixture to 100-120°C and stir for several hours, monitoring by TLC.
- **Work-up:** After completion, cool the reaction mixture and pour it into water.
- **Purification:** The crude flavone can be extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography or recrystallization to yield **5,8-**

**Dihydroxy-7-methoxyflavone.**



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Caption: Proposed anti-inflammatory mechanism of **5,8-Dihydroxy-7-methoxyflavone**.

## Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model to assess acute anti-inflammatory activity. [1]

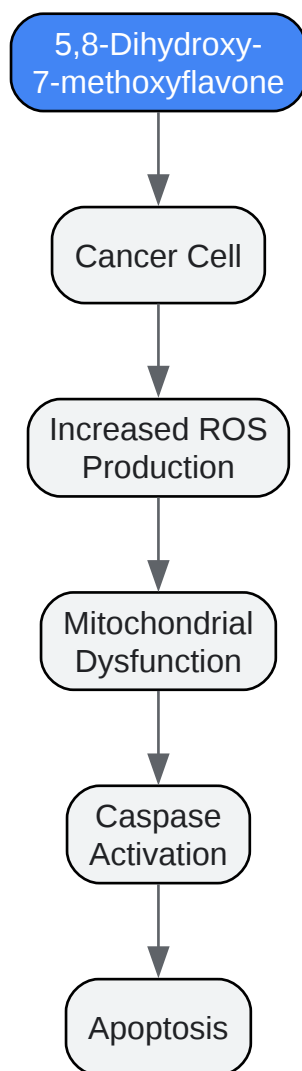
- **Animal Acclimatization:** Acclimate male Wistar rats (150-200g) to laboratory conditions for at least one week.
- **Grouping and Administration:** Divide animals into groups: control (vehicle), positive control (e.g., indomethacin), and test groups receiving different doses of **5,8-Dihydroxy-7-methoxyflavone**. Administer the compounds orally or intraperitoneally.
- **Induction of Edema:** After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
- **Measurement of Paw Volume:** Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
- **Data Analysis:** Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

## Anticancer Activity

Several methoxyflavones have shown cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and the generation of reactive oxygen species (ROS).

### Proposed Anticancer Mechanism

Studies on similar hydroxy-methoxyflavones suggest that they can induce apoptosis in cancer cells through the mitochondrial pathway. [2] This involves the generation of ROS, leading to mitochondrial membrane depolarization, release of cytochrome c, and activation of caspases.



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Caption: Proposed mechanism of anticancer activity.

## Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. [2]

- Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **5,8-Dihydroxy-7-methoxyflavone** for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

- **MTT Addition:** Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
- **Solubilization:** Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

## Neuroprotective Potential

Flavonoids are being investigated for their neuroprotective effects. Some studies on related dihydroxyflavones suggest they may offer protection against neurodegenerative processes. The mechanisms could involve antioxidant effects and modulation of neuronal signaling pathways. Further research is needed to specifically elucidate the neuroprotective potential of **5,8-Dihydroxy-7-methoxyflavone**.

## Conclusion

**5,8-Dihydroxy-7-methoxyflavone** is a flavonoid with a chemical structure that suggests potential for interesting biological activities, particularly in the areas of anti-inflammatory and anticancer research. This guide provides a foundational understanding of its chemical properties, a general synthetic approach, and outlines key biological activities with corresponding experimental protocols based on studies of structurally related compounds. Further in-depth research is warranted to fully characterize this molecule and explore its therapeutic potential.

## References

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